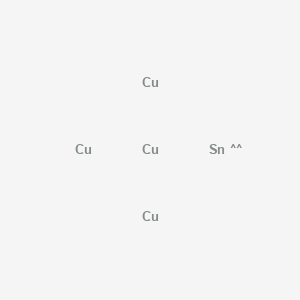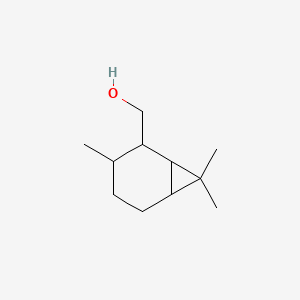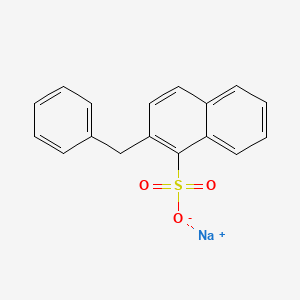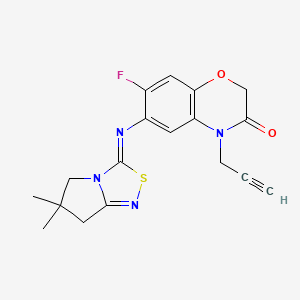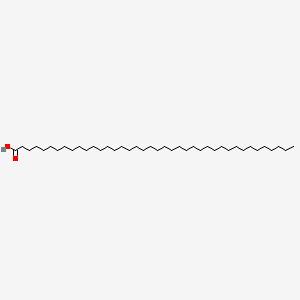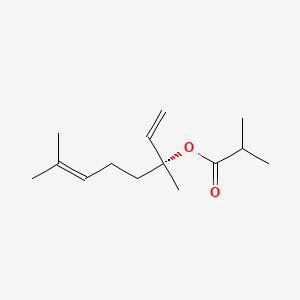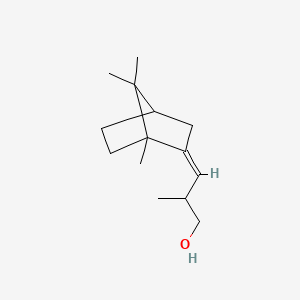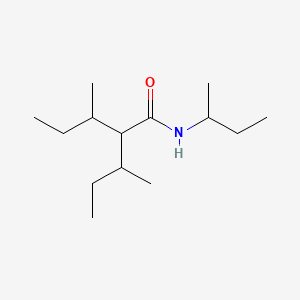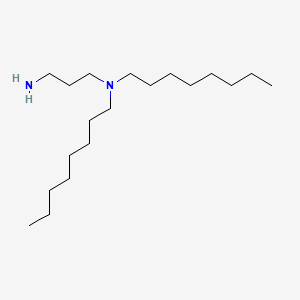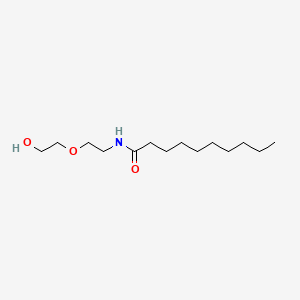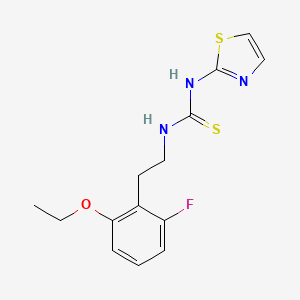
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N'-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- is a synthetic organic compound with the molecular formula C17H20FN3OS. It is known for its unique chemical structure, which includes a thiourea group, an ethoxy-fluorophenyl group, and a thiazolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(2-ethoxy-6-fluorophenyl)ethylamine with 2-thiazolyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the thiazolyl group, leading to the formation of thiazolidine derivatives.
Substitution: The ethoxy-fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The ethoxy-fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiazolyl group can participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(2-(2-ethoxyphenyl)ethyl)-N’-2-thiazolyl-
- Thiourea, N-(2-(2-fluorophenyl)ethyl)-N’-2-thiazolyl-
- Thiourea, N-(2-(2-ethoxy-6-chlorophenyl)ethyl)-N’-2-thiazolyl-
Uniqueness
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- stands out due to the presence of both ethoxy and fluorine substituents on the phenyl ring. This unique combination enhances its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
149488-32-4 |
|---|---|
Formule moléculaire |
C14H16FN3OS2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-[2-(2-ethoxy-6-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H16FN3OS2/c1-2-19-12-5-3-4-11(15)10(12)6-7-16-13(20)18-14-17-8-9-21-14/h3-5,8-9H,2,6-7H2,1H3,(H2,16,17,18,20) |
Clé InChI |
HULWVKFKDFHZQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



